nor-NOHA acetate

Immunology Inflammation Macrophage Biology

nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of arginase. It is a non-proteinogenic α-amino acid and a structural analogue of the natural substrate L-arginine, specifically designed to bind to the binuclear manganese cluster in the active site of arginase.

Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
Cat. No. B1662969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA acetate
Synonyms2S-amino-4-[[(hydroxyamino)iminomethyl]amino]-butanoic acid, diacetate
Molecular FormulaC9H20N4O7
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
InChIKeyPQFYTZJPYBMTCT-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A lyophilized powder

Structure & Identifiers


Interactive Chemical Structure Model





nor-NOHA acetate: A Benchmark Inhibitor for Studying Arginase in Research


nor-NOHA acetate (Nω-Hydroxy-nor-L-arginine acetate) is a potent, reversible, and competitive inhibitor of arginase [1]. It is a non-proteinogenic α-amino acid and a structural analogue of the natural substrate L-arginine, specifically designed to bind to the binuclear manganese cluster in the active site of arginase . This compound is a critical tool for dissecting the role of arginase in L-arginine metabolism, particularly its competition with nitric oxide synthases (NOS), and is widely used as a reference inhibitor in cardiovascular, immunological, and cancer research [1][2].

1
Arginase-NOS interplay study context
L-arginine metabolic competition research
2
L-arginine substrate analogue probe
Binuclear manganese cluster binding mechanism
3
Competitive, reversible inhibition profile
Reported for immune, cardiovascular, and cancer models

Why Researchers Cannot Simply Substitute nor-NOHA acetate with Other Arginase Inhibitors


Substituting nor-NOHA acetate with other arginase inhibitors such as ABH, BEC, or the precursor NOHA is not scientifically equivalent. These inhibitors differ fundamentally in their selectivity profile for NOS [1], pH-dependent potency [2], and binding kinetics [2]. For example, the use of NOHA is confounded by its dual role as an intermediate in the NOS pathway [1]. Similarly, while boronic acid-based inhibitors like ABH and clinical candidate CB-1158 exhibit high potency, they do so through different binding modes and kinetic profiles, which can lead to divergent experimental outcomes [2]. Therefore, for researchers focused on the arginase-NOS interplay or requiring a well-characterized, reversible inhibitor with a clean NOS profile, nor-NOHA acetate remains the benchmark tool [3].

NOHA
NOS-interacting profile may confound arginase-specific interpretation; unlike nor-NOHA, it serves as a NOS pathway intermediate.
ABH / BEC
Boronic acid-based binding kinetics and pH-dependent potency may shift target engagement compared to the hydroxyguanidine class.
CB-1158
Clinical-stage candidate with distinct binding mode; reported cellular potency and oral bioavailability may not transfer to all research models.

Product-Specific Quantitative Evidence Guide: Defining the Comparative Advantages of nor-NOHA acetate


nor-NOHA acetate is 40-Fold More Potent than its Precursor NOHA in a Macrophage Arginase Assay

In a direct head-to-head comparison, nor-NOHA acetate exhibits significantly higher potency against arginase in murine macrophages than its analog, Nω-hydroxy-L-arginine (NOHA). The study reports that nor-NOHA is about 40-fold more potent than NOHA in inhibiting the hydrolysis of L-arginine to L-ornithine [1].

Potency vs. NOHA
Head-to-head
IC50 12 ± 5 μM (nor-NOHA)
vs. 400 ± 50 μM (NOHA)
≈ 40-fold difference
Supports arginase inhibition potency context; not a measure of therapeutic potential.
Unstimulated murine macrophage assay
Immunology Inflammation Macrophage Biology

nor-NOHA acetate Demonstrates Superior Selectivity Over NOS Compared to NOHA

Unlike its analog NOHA, nor-NOHA acetate does not act as a substrate or inhibitor for any of the three isoforms of nitric oxide synthase (NOS), including inducible NOS (iNOS) and neuronal NOS (nNOS) [1]. This is a critical differentiator, as NOHA is both an intermediate in the NOS pathway and an inhibitor of NOS, which can complicate the interpretation of results from studies on the arginase-NOS competition for L-arginine [1].

NOS Selectivity
Head-to-head
No substrate or inhibitor activity for iNOS, nNOS, eNOS. NOHA acts as pathway intermediate and iNOS inhibitor.
Supports arginase-specific pathway interpretation.
NOS isoform enzyme assay context
Nitric Oxide Enzymology Selectivity

Comparative Potency of nor-NOHA vs. BEC in a Standardized Bovine Arginase Assay

In a comparative study designed to validate a new colorimetric arginase assay, the potency of nor-NOHA was directly compared to another reference inhibitor, BEC (S-(2-boronoethyl)-L-cysteine). The study established that nor-NOHA (IC50 = 1.7 µM) was approximately twice as potent as BEC (IC50 = 3.3 µM) under identical assay conditions [1].

Potency vs. BEC
Head-to-head
IC50 1.7 µM (nor-NOHA) vs. 3.3 µM (BEC) ≈ 2-fold difference
Supports comparative inhibitor selection for assay development.
Purified bovine arginase I colorimetric assay
Enzyme Inhibition Assay Development Comparative Pharmacology

Quantified In Vivo Pharmacokinetic Profile of nor-NOHA Provides a Foundation for Dosing Regimens

The in vivo pharmacokinetic (PK) profile of nor-NOHA has been rigorously characterized, providing essential data for planning animal studies. Key parameters from a study in brown Norway rats following a single intravenous (i.v.) dose of 30 mg/kg include a rapid plasma clearance (CL) and a short terminal half-life (t1/2). The absolute bioavailability was determined to be 98% after intraperitoneal (i.p.) administration [1].

In vivo PK
Reported
CL 33 mL/min/kg, t1/2 30 min, i.p. bioavailability 98%
Supports in vivo exposure model interpretation.
Single 30 mg/kg i.v. dose in brown Norway rats
Pharmacokinetics In Vivo Pharmacology Dosing

Ideal Application Scenarios for nor-NOHA acetate Based on Differentiated Evidence


Immunology and Inflammation: Studying Macrophage Polarization and T-Cell Function

nor-NOHA is a key tool for investigating the role of arginase in immune cell function. Its high selectivity over NOS [1] ensures that observed effects on nitric oxide production are due to substrate (L-arginine) availability rather than direct NOS inhibition. This is exemplified in studies of tuberculosis, where nor-NOHA treatment polarized murine macrophages towards an M1 phenotype and increased NO production [2].

Cardiovascular Research: Investigating Endothelial Dysfunction and Atherosclerosis

The well-defined in vivo pharmacokinetics and validated efficacy in cardiovascular models make nor-NOHA suitable for investigating vascular biology. It is used to reverse 'arginine steal' and restore nitric oxide production in the endothelium. Long-term treatment with nor-NOHA in an ApoE-/- mouse model of atherosclerosis was shown to decrease carotid I/M ratio and atherosclerotic lesion size [3].

Metabolic Disease: Exploring Arginase Inhibition in Obesity and Hepatic Steatosis

Given its robust characterization as a competitive arginase inhibitor , nor-NOHA is applied in metabolic disease research. It has been shown to prevent high-fat diet-induced increases in body and liver weight and ameliorate abnormal lipid profiles in obese mice [4], providing a direct link to its established mechanism of action.

Method Development and Validation as a Reference Standard

Due to its extensive characterization in the literature, including head-to-head potency comparisons with other inhibitors like BEC [5], nor-NOHA is frequently employed as a 'reference inhibitor' for the development and validation of new arginase assays and for benchmarking the activity of novel chemical entities [5].

Application
Selection Property
Validation Focus
Arginase-NOS interplay & macrophage studies
Reported NOS selectivity profile
NO production endpoint monitoring
Endothelial dysfunction model studies
In vivo PK characterization
Endothelial function and lesion endpoints
Hepatic steatosis & obesity models
Competitive arginase inhibition
Metabolic endpoint monitoring
Arginase assay validation
Documented inhibitor potency benchmarks
Comparative inhibitor benchmarking
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